molecular formula C15H18INO2 B1146312 3b-(4-Iodophenyl)tropane-2b-carboxylic CAS No. 141807-58-1

3b-(4-Iodophenyl)tropane-2b-carboxylic

Cat. No. B1146312
M. Wt: 371.21
InChI Key:
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Description

“3b-(4-Iodophenyl)tropane-2b-carboxylic” is a high-affinity cocaine analogue . It belongs to the class of organic compounds known as phenyltropanes, which are compounds containing a phenyl group linked to a tropane moiety .


Molecular Structure Analysis

The molecular formula of “3b-(4-Iodophenyl)tropane-2b-carboxylic” is C15H18INO2. It is characterized by its unique bicyclic tropane ring system .


Physical And Chemical Properties Analysis

The compound is characterized by a highly hydrophobic microenvironment in the binding pocket for cocaine-like uptake inhibitors . The fluorescence of bound “3b-(4-Iodophenyl)tropane-2b-carboxylic” displays an emission maximum (lmax) of 532 nm .

Scientific Research Applications

  • Binding Properties and Reduction of Cocaine Self-Administration : One study highlights the synthesis and monoamine transporter binding properties of 3β-(3‘-Methyl-4‘-chlorophenyl)tropane-2-carboxylic acid methyl ester (3b), an analogue of 3β-(4-Iodophenyl)tropane-2β-carboxylic, which shows high affinity for both the dopamine and serotonin transporters. This compound significantly reduces cocaine self-administration in rhesus monkeys (Carroll et al., 2005).

  • Dopamine Transporter Imaging Agent : Another study discusses the synthesis and iodine labeling of β-CIT, a compound structurally related to 3β-(4-Iodophenyl)tropane-2β-carboxylic, as a dopamine transporter imaging agent. This research supports its application in imaging and studying dopamine transporters (Zheng, 2000).

  • Study of Radiolabelled Analogues : Research into the synthesis and binding properties of radiolabelled analogues of nortropane derivatives, including those based on 3β-(4-Iodophenyl)tropane-2β-carboxylic, demonstrates their utility in studying the dopamine transporter. These compounds offer high affinity and selectivity for dopamine transporters, making them valuable for SPECT markers for dopamine neurons (Emond et al., 1997).

  • Investigation of Cocaine Analogues : A study on cocaine and its analogues, including 3β-(4'-substituted phenyl)tropane-2β-carboxylic acid ester and amide analogues, found these compounds to be high-affinity and selective inhibitors for the dopamine transporter. This research contributes to the understanding of cocaine's mechanism of action and the development of potential cocaine antagonists (Carroll et al., 1995).

  • Parkinson's Disease Research : An interesting application is seen in a case report of a Korean woman with juvenile Parkinson's disease, where a mutation in the parkin gene was identified. The study used iodine I 123-2β-carbomethoxy-3β-(4-iodophenyl)-tropane (CIT) single-photon emission computed tomography for diagnosing and understanding the disease's progression (Jeon et al., 2001).

properties

IUPAC Name

(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO2/c1-17-11-6-7-13(17)14(15(18)19)12(8-11)9-2-4-10(16)5-3-9/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRYUBPMVXGWBJ-DGAVXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3b-(4-Iodophenyl)tropane-2b-carboxylic

Citations

For This Compound
6
Citations
C Roubert, C Sagné, M Kapsimali, P Vernier… - Molecular …, 2001 - ASPET
We report the isolation, functional characterization, and localization of a Na + /Cl − -dependent catecholamine transporter (meNET) present in the brain of the teleost fish medaka. This …
Number of citations: 29 molpharm.aspetjournals.org
SP Hume, SK Luthra, DJ Brown, J Opacka-Juffry… - Nuclear medicine and …, 1996 - Elsevier
The cocaine analogue RTI-121 (3β-(4-iodophenyl)tropane-2β-carboxylic acid isopropyl ester), when labeled with carbon-11, was evaluated in rats as a potential PET ligand for the …
Number of citations: 24 www.sciencedirect.com
W Saba, H Valette, MA Schöllhorn‐Peyronneau… - Synapse, 2007 - Wiley Online Library
A new tropane derivative, (E)‐N‐(4‐fluorobut‐2‐enyl)‐2β‐carbomethoxy‐3β‐(4′‐tolyl)nortropane (LBT‐999), was evaluated in baboons as a carbon‐11 radioligand for studies of the …
Number of citations: 35 onlinelibrary.wiley.com
Y Qian - 1996 - search.proquest.com
Serotonin (5HT) transporters (SERTs) transport 5HT in a Na $\sp+ $ and Cl $\sp-$ dependent manner to clear the amine from synaptic spaces and the circulation. Recently, human, …
Number of citations: 2 search.proquest.com
JH Woods, F Medzihradsky, CB Smith… - Problems of Drug …, 1997 - books.google.com
This report contains information on opioid abuse liability evaluations on compounds that have been submitted to the Drug Evaluation Committee of the College and released for …
Number of citations: 1 books.google.com
JH Woods, F Medzihradsky, CB Smith… - Problems of Drug …, 1999 - books.google.com
We currently use three groups of monkeys to test the discriminative stimulus effects of submitted drugs: one of these groups discriminates the administration of the K agonist …
Number of citations: 2 books.google.com

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